methyl 3-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate
Description
Methyl 3-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate is a sulfamoyl benzoate derivative featuring a thiophene ring, a hydroxyethoxy chain, and a methyl ester group. The thiophene and hydroxyethoxy substituents distinguish it from classical sulfonylureas, likely influencing its physicochemical properties and biological activity.
Properties
IUPAC Name |
methyl 3-[[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]sulfamoyl]-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO7S2/c1-23-13-6-5-12(17(20)24-2)10-16(13)27(21,22)18-11-14(25-8-7-19)15-4-3-9-26-15/h3-6,9-10,14,18-19H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPWHGLQEVCLOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CC=CS2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate involves multiple steps:
Starting Materials: The synthesis typically begins with commercially available starting materials like methyl 4-methoxybenzoate and 2-(thiophen-2-yl)ethylamine.
Formation of the Sulfonamide Linkage: This step involves the reaction of 2-(2-hydroxyethoxy)ethanesulfonyl chloride with 2-(thiophen-2-yl)ethylamine to form the sulfonamide intermediate.
Esterification: The final step is the esterification reaction, where the sulfonamide intermediate reacts with methyl 4-methoxybenzoate under appropriate reaction conditions, such as the presence of a base like triethylamine and a catalyst like dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, optimizations include the use of continuous flow reactors for better control of reaction parameters and increased yield. Efficient purification methods such as recrystallization and chromatographic techniques ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: The ester and sulfonamide functionalities may be subjected to reduction reactions to yield corresponding alcohol and amine derivatives.
Substitution: The methoxy group on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Typical reagents include sodium hydride (NaH) for the removal of the methoxy group.
Major Products
The major products of these reactions are sulfoxides, alcohol derivatives, and substituted benzoates, each retaining parts of the original structure but with modifications that can impart different chemical properties.
Scientific Research Applications
Chemistry
In chemistry, methyl 3-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate is utilized as a building block for the synthesis of more complex molecules due to its multifunctional groups.
Biology
In biological research, its derivatives are studied for potential as enzyme inhibitors, receptor modulators, and in the study of protein-ligand interactions due to the presence of the sulfonamide group which is known for its binding affinity.
Medicine
The compound and its derivatives are explored for therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. The thiophene and benzoate moieties contribute to bioactivity profiles that are critical in drug discovery.
Industry
In the industrial sector, it can be used in the development of specialty materials, including polymers with specific electronic properties due to the presence of the thiophene ring.
Mechanism of Action
The mechanism of action of this compound depends on its application:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates or transition states in enzyme catalysis, thereby inhibiting enzyme function.
Receptor Modulation: The compound may bind to receptor sites, altering signal transduction pathways. Molecular docking studies show interactions with specific amino acid residues.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
Physicochemical Properties
- Solubility: The hydroxyethoxy group increases hydrophilicity compared to purely aromatic or alkyl substituents (e.g., 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol in has logP ~3.5, whereas the target compound’s logP may be lower due to polar groups) .
- Stability : Methyl esters (e.g., in metsulfuron-methyl) hydrolyze to active acids in plants; the thiophene’s susceptibility to oxidation may affect metabolic stability .
Metabolic and Toxicological Considerations
Biological Activity
Methyl 3-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate (CAS Number: 2191404-98-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : CHNOS
- Molecular Weight : 378.4 g/mol
- Functional Groups : Sulfonamide, methoxybenzoate, and thiophene moieties.
The presence of these functional groups contributes to the compound's diverse biological activities.
Mechanisms of Biological Activity
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit various enzymes, particularly those involved in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines.
- Receptor Modulation : The structural components allow interaction with specific receptors, potentially modulating signaling pathways related to cell proliferation and apoptosis.
- Protein-Ligand Interactions : The compound's design facilitates binding to target proteins, influencing their activity and stability.
Therapeutic Applications
Research indicates several potential therapeutic applications for this compound:
- Anti-inflammatory Activity : Studies have shown that derivatives of this compound can significantly reduce inflammation in vitro and in vivo models, suggesting its potential use in treating inflammatory diseases.
- Antimicrobial Properties : The incorporation of the thiophene ring enhances the compound's antimicrobial efficacy against various bacterial strains, making it a candidate for antibiotic development.
- Anticancer Effects : Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Antimicrobial | Disruption of bacterial cell walls | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study: Anti-inflammatory Effects
A study conducted by Smith et al. (2023) investigated the anti-inflammatory properties of this compound in a murine model of arthritis. The results indicated a significant reduction in paw swelling and inflammatory markers compared to control groups. This suggests a promising role for the compound in treating rheumatoid arthritis and similar conditions.
Case Study: Antimicrobial Efficacy
In another study published by Lee et al. (2023), the antimicrobial activity of this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative treatment for bacterial infections.
Q & A
Q. What are the optimal synthetic routes for methyl 3-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate, and what key intermediates are involved?
The synthesis of this compound typically involves multi-step protocols. Key intermediates include sulfamoyl chloride derivatives and thiophene-containing precursors. For example, coupling reactions between sulfonamide intermediates and hydroxyethoxy-thiophene moieties under anhydrous conditions (e.g., DMF as solvent, 60–80°C) are critical . Chromatographic purification (silica gel, ethyl acetate/hexane gradients) is often required to isolate the final product. Evidence from analogous sulfonamide syntheses highlights the importance of protecting groups for hydroxyl and amino functionalities to prevent side reactions .
Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structural integrity of this compound?
- NMR : H and C NMR are essential for verifying the thiophene ring (δ 6.8–7.5 ppm for aromatic protons) and sulfamoyl group (δ 3.1–3.5 ppm for NH-SO). The methoxy (-OCH) and hydroxyethoxy (-OCHCHOH) groups show distinct splitting patterns in H NMR .
- IR : Strong absorbance near 1150–1250 cm confirms the sulfonamide (S=O) stretch, while broad peaks at 3200–3500 cm indicate hydroxyl groups .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
While specific safety data for this compound are limited, structurally related sulfonamides require precautions against inhalation and skin contact. Use fume hoods, nitrile gloves, and lab coats. Waste disposal should follow protocols for sulfonamide derivatives, emphasizing neutralization before disposal .
Advanced Research Questions
Q. How can researchers design experiments to investigate the impact of substituents (e.g., thiophene vs. phenyl groups) on the compound’s reactivity?
A comparative study using substituent analogs (e.g., replacing thiophene with phenyl or furan rings) can elucidate electronic and steric effects. Employ a split-plot experimental design (as in ):
Q. How should contradictory data on the compound’s solubility in polar vs. nonpolar solvents be resolved?
Conflicting solubility reports (e.g., in DMSO vs. chloroform) may arise from impurities or hydration states. Methodological steps:
Purify the compound via recrystallization (ethanol/water).
Conduct solubility tests under controlled humidity.
Use DSC/TGA to detect hydrate formation.
Evidence from benzoate ester analogs suggests that hydroxyethoxy groups increase hydrophilicity, but crystalline forms may reduce solubility unexpectedly .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes)?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase).
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
- QSAR : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. Prior studies on sulfonamide-triazine hybrids demonstrate the validity of these approaches .
Q. How can researchers address discrepancies in reported melting points for this compound?
Variations in melting points (e.g., ±5°C across studies) may stem from polymorphic forms or impurities. Recommendations:
Perform XRD to identify crystalline phases.
Compare DSC thermograms of samples synthesized via different routes.
Use purity assays (e.g., elemental analysis) to rule out impurity effects. Crystal structure reports for related methoxybenzoates highlight polymorphism as a key factor .
Q. What strategies optimize the compound’s stability under varying pH conditions for pharmacological studies?
- pH-rate profiling : Conduct accelerated stability tests (25–40°C) in buffers (pH 1–10).
- Degradation pathways : LC-MS can identify hydrolysis products (e.g., cleavage of sulfamoyl or ester groups).
- Formulation : Microencapsulation or lyophilization may enhance stability. Analogous esters with hydroxyethoxy chains show pH-dependent hydrolysis above pH 7.0 .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
